Synthetic Diversification via Suzuki-Miyaura Cross-Coupling Handle
The target compound bears one sp² C–Br bond at the thiophene 4-position, providing a palladium-catalyzed cross-coupling handle (Suzuki, Negishi, Buchwald-Hartwig) that is structurally absent in the non-halogenated 3-(2-thienyl)-1,2,4-oxadiazole-5-propanoic acid (CAS 500025-29-6; 0 bromine atoms) and positionally distinct from the 5-bromothiophene isomer [1]. The 4-bromothiophene motif is explicitly recognized in the patent literature as enhancing reactivity for further functionalization while the oxadiazole ring contributes to binding affinity and stability [2]. This synthetic advantage is structural rather than biological: the presence of one aryl bromide enables on-demand library diversification without requiring de novo scaffold synthesis.
| Evidence Dimension | Number of sp² C–Br bonds available for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 1 (C–Br at thiophene 4-position), MW = 303.13 g·mol⁻¹ |
| Comparator Or Baseline | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid (CAS 500025-29-6): 0 C–Br bonds, MW = 224.24 g·mol⁻¹; 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-propanoic acid (CAS 30149-94-1): 1 C–Br bond but on phenyl ring, MW = 297.11 g·mol⁻¹ |
| Quantified Difference | +1 cross-coupling handle vs. non-halogenated analog; electronic and steric properties of thiophene C–Br differ from phenyl C–Br in the bromophenyl comparator |
| Conditions | Structural enumeration from PubChem and vendor catalog entries |
Why This Matters
For procurement decisions in library synthesis or SAR expansion, the presence of a strategically positioned aryl bromide eliminates the need for a separate bromination step, directly accelerating hit-to-lead timelines.
- [1] PubChem Compound Summary CID 45791831: 3-(3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid. Molecular formula C9H7BrN2O3S; MW 303.13. National Center for Biotechnology Information. View Source
- [2] Product description for 5-{1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole oxalic acid (CAS 1396801-97-0): 'The presence of the 4-bromothiophene group enhances reactivity for further functionalization.' Kuujia.com vendor technical note. View Source
